Synthetic Accessibility: One-Step Quantitative Yield via Adapted Vilsmeier Conditions
A 2023 protocol reported the one-step synthesis of Isoquinoline-2(1H)-carbaldehyde in quantitative yield using adapted Vilsmeier conditions (DMF/POCl3), with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. By contrast, the 3,4-dihydro analog (CAS 1699-52-1) is typically prepared via reductive formylation of isoquinoline with formamide and formic acid over Raney nickel, a multi-step sequence that requires careful control to avoid over-reduction to the tetrahydro derivative . No analogous one-step, quantitative-yield protocol has been reported for the 3,4-dihydro or tetrahydro N-formyl congeners under comparably mild conditions.
| Evidence Dimension | Synthetic step count and yield to isolated product |
|---|---|
| Target Compound Data | 1 step; quantitative yield (reported as quantitative) |
| Comparator Or Baseline | 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde (CAS 1699-52-1): multi-step reductive formylation; yields typically 60–85% |
| Quantified Difference | 1 step vs. ≥2 steps; quantitative vs. ≤85% yield |
| Conditions | Target: Vilsmeier conditions (DMF, POCl3), room temperature to mild heating. Comparator: HCO2H/HCONH2, Raney Ni, elevated temperature. |
Why This Matters
For procurement decisions, a one-step quantitative synthesis translates directly into lower cost of goods, higher batch-to-batch consistency, and reduced purification burden relative to multi-step routes required for alternative N-formyl isoquinolines.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d (and Isoquinoline-2(1H)-carbaldehyde). Molbank 2023, 2023(2), M1654. View Source
